N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide
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Overview
Description
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide typically involves multiple steps, starting from commercially available substances. One common method involves the reaction of 2-aminopyridine with α-bromo ketones to form the thiazolo[5,4-b]pyridine core. This intermediate is then reacted with various aryl halides under palladium-catalyzed cross-coupling conditions to introduce the phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.
Thiazolo[4,5-b]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring.
Thiazolo[5,4-d]pyrimidines: These compounds have a different fusion pattern and biological activity.
Uniqueness
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide is unique due to its specific fusion pattern and the presence of both thiazole and pyridine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C23H21N3OS |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C23H21N3OS/c1-16-18(22-26-20-13-7-15-24-23(20)28-22)11-6-12-19(16)25-21(27)14-5-10-17-8-3-2-4-9-17/h2-4,6-9,11-13,15H,5,10,14H2,1H3,(H,25,27) |
InChI Key |
RWTBDSXFFSQTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CCCC2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 |
Origin of Product |
United States |
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